molecular formula C5H11NO B14450244 1-Aminocyclopentan-1-ol CAS No. 75059-41-5

1-Aminocyclopentan-1-ol

Cat. No.: B14450244
CAS No.: 75059-41-5
M. Wt: 101.15 g/mol
InChI Key: BVJYDVKFDDPCAW-UHFFFAOYSA-N
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Description

1-Aminocyclopentan-1-ol is an organic compound with the molecular formula C5H11NO It is a cyclopentane derivative where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitrocyclopentanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclopentanone with ammonia and a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-nitrocyclopentanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentanone.

    Reduction: It can be reduced to cyclopentanol.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

    Oxidation: Cyclopentanone

    Reduction: Cyclopentanol

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors:

  • 1-Aminocyclopentan-1-ol is a component in the synthesis of certain cyclin-dependent kinase 5 (Cdk5) inhibitors . Specifically, the (1S, 2R) stereoisomer of 2-aminocyclopentan-1-ol, present in the compound SB1495, exhibits effective inhibitory activity against PPARγ phosphorylation .
  • SB1495, a reversible covalent inhibitor of Cdk5-mediated phosphorylation of PPARγ at Ser245, contains a cyanoacrylamide moiety connected to (1S, 2R)-2-aminocyclopentan-1-ol . This compound can avoid adverse effects caused by the irreversible covalent modification of off-target nucleophiles in biological systems .
  • Crystal structures of PPARγ LBD in complex with SB1495 and SB1494 (an enantiomer of SB1495) have been determined to gain insights into the binding modes of these enantiomeric reversible covalent ligands .

PD-1/PD-L1 Inhibition:

  • Cyclopentyl derivatives, including hydroxycyclopentyl compounds, have been explored as solubilizers in small molecule inhibitors of the PD-1/PD-L1 interaction . However, derivatives of ethanolamine have shown better performance in cell-based immune checkpoint blockade assays than their cyclic counterparts, such as hydroxycyclopentyl .
  • Amide-linked biphenyl compounds have been identified as potent antagonists of PD-1/PD-L1 complexation, with the type of solubilizer influencing the affinity of the target protein .

Synthesis of Piperazine-Containing Drugs:

  • This compound can be used in the synthesis of piperazine-containing drugs . For instance, the reaction of this compound with specific reagents can yield hemiaminals, which are then transformed into final compounds using established chemical methods .

Data Table: Examples of this compound Derivatives and Their Applications

CompoundApplication
SB1495Reversible covalent inhibitor of Cdk5-mediated phosphorylation of PPARγ at Ser245
SB1494Enantiomer of SB1495 used to study the binding modes of reversible covalent ligands
Piperazine analogsBuilding blocks in synthesizing piperazine-containing drugs targeting various conditions and diseases

Case Studies

SB1495 as a Reversible Covalent Inhibitor
SB1495, incorporating a 2-aminocyclopentan-1-ol moiety, has demonstrated effective inhibitory activity against PPARγ phosphorylation . This is crucial in the development of antidiabetic agents . Unlike irreversible covalent drugs that may cause toxicities due to off-target effects, SB1495 offers a safer alternative by utilizing reversible covalent modification . Structural analysis has confirmed its binding mode and inhibitory mechanism, marking it as a significant advancement in rational drug design .

PD-1/PD-L1 Inhibitors with Cyclopentyl Derivatives
In the realm of immunotherapy, small molecule inhibitors incorporating cyclopentyl derivatives have been investigated for their potential to disrupt the PD-1/PD-L1 interaction . While linear solubilizing groups such as ethanolamine derivatives have shown more promise in enhancing the affinity of target proteins, the exploration of hydroxycyclopentyl compounds contributes to the broader understanding of structure-activity relationships in immune checkpoint inhibitors .

Additional Considerations

Chlorophyll Derivatives in Biomedical Applications: Chlorophyll derivatives, while not directly related to this compound, represent another class of compounds with significant biomedical applications . These derivatives have shown potential as cancer-preventing agents, antioxidants, and photosensitizers for photodynamic therapy . Nanoparticles are used as carriers for targeted administration .

Mechanism of Action

The mechanism by which 1-aminocyclopentan-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various chemical interactions, making it a versatile compound in both synthetic and biological systems.

Comparison with Similar Compounds

    2-Aminocyclopentanol: Similar structure but with the amino group on the second carbon.

    Cyclopentanol: Lacks the amino group, making it less reactive in certain contexts.

    Cyclopentanone: An oxidized form of cyclopentanol, used in different chemical reactions.

Uniqueness: 1-Aminocyclopentan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

75059-41-5

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-aminocyclopentan-1-ol

InChI

InChI=1S/C5H11NO/c6-5(7)3-1-2-4-5/h7H,1-4,6H2

InChI Key

BVJYDVKFDDPCAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(N)O

Origin of Product

United States

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